

spectroscopic data for 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3,5-Dimethoxyphenyl)heptan-1-one

Cat. No.: B1364441

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(3,5-Dimethoxyphenyl)heptan-1-one**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of **1-(3,5-Dimethoxyphenyl)heptan-1-one** (CAS No: 39192-51-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed predictive analysis of the compound's Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding these predictions in fundamental chemical principles and established spectroscopic theory, this guide serves as a robust framework for the identification, characterization, and quality control of this and structurally related molecules. Furthermore, it includes detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently and accurately generate their own high-quality spectroscopic data.

Introduction and Molecular Overview

1-(3,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone featuring a heptanoyl group attached to a 3,5-dimethoxy-substituted benzene ring. This substitution pattern is of significant interest in medicinal chemistry and materials science, as the meta-dimethoxy arrangement

influences the molecule's electronic properties, conformation, and potential biological activity. Accurate structural confirmation is the bedrock of any scientific investigation. Therefore, a multi-technique spectroscopic approach is not just recommended but essential for unambiguous characterization.

This guide provides the predicted spectroscopic signatures that serve as a benchmark for researchers synthesizing or analyzing this compound. The causality behind each predicted signal is explained, providing a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of **1-(3,5-Dimethoxyphenyl)heptan-1-one** are summarized below.

Property	Value	Source(s)
CAS Number	39192-51-3	
Molecular Formula	C ₁₅ H ₂₂ O ₃	[1]
Molecular Weight	250.33 g/mol	[1] [2]
Monoisotopic Mass	250.15689 Da	[3]
Melting Point	26-30 °C	[2]
Density	1.017 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.5190	[2]
SMILES	CCCCCCC(=O)C1=CC(OC)= CC(OC)=C1	[3]

Predicted Spectroscopic Profile

While a comprehensive, peer-reviewed set of spectra for this specific molecule is not readily available in public databases, we can confidently predict its spectroscopic characteristics based on its constituent functional groups and established chemical shift/frequency tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-(3,5-Dimethoxyphenyl)heptan-1-one**, we predict the following signals using a standard deuterated chloroform (CDCl_3) solvent.

A numbered structural diagram for NMR peak assignments.

Assigned Protons	Predicted Shift (ppm)	Multiplicity	Integration	Rationale
H7	~ 0.91	Triplet (t)	3H	Terminal methyl group of the heptanoyl chain, split by the adjacent CH ₂ group.
H4, H5, H6	~ 1.30-1.45	Multiplet (m)	6H	Methylene protons in the middle of the alkyl chain, with overlapping signals.
H3	~ 1.72	Quintet (quin)	2H	Methylene group adjacent to both the main chain and the α -carbonyl CH ₂ .
H2	~ 2.92	Triplet (t)	2H	α -Methylene protons, deshielded by the adjacent carbonyl group.
OCH ₃ (C_me1, C_me2)	~ 3.84	Singlet (s)	6H	Two equivalent methoxy groups on the aromatic ring.
H_ar4	~ 6.70	Triplet (t, J=2.2 Hz)	1H	Aromatic proton at C4, split by two meta protons (H2, H6), appearing as a small triplet.

H_ar2, H_ar6

~ 7.15

Doublet (d, J≈2.2
Hz)

2H

Two equivalent
aromatic protons
at C2 and C6,
split by one meta
proton (H4).

Assigned Carbons	Predicted Shift (ppm)	Rationale
C7	~ 14.1	Terminal methyl carbon of the alkyl chain.
C5, C6	~ 22.6, 29.1	Mid-chain methylene carbons.
C4	~ 24.2	Methylene carbon gamma to the carbonyl.
C3	~ 31.7	Methylene carbon beta to the carbonyl.
C2	~ 38.5	Methylene carbon alpha to the carbonyl, deshielded.
OCH ₃	~ 55.6	Methoxy group carbons.
C_ar4	~ 105.4	Aromatic C-H carbon situated between two oxygen-bearing carbons.
C_ar2, C_ar6	~ 107.2	Equivalent aromatic C-H carbons adjacent to the carbonyl-substituted carbon.
C_ar1	~ 138.8	Quaternary aromatic carbon attached to the carbonyl group (ipso-carbon).
C_ar3, C_ar5	~ 160.8	Equivalent quaternary aromatic carbons attached to the methoxy groups.
C1 (C=O)	~ 199.5	Ketone carbonyl carbon, highly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

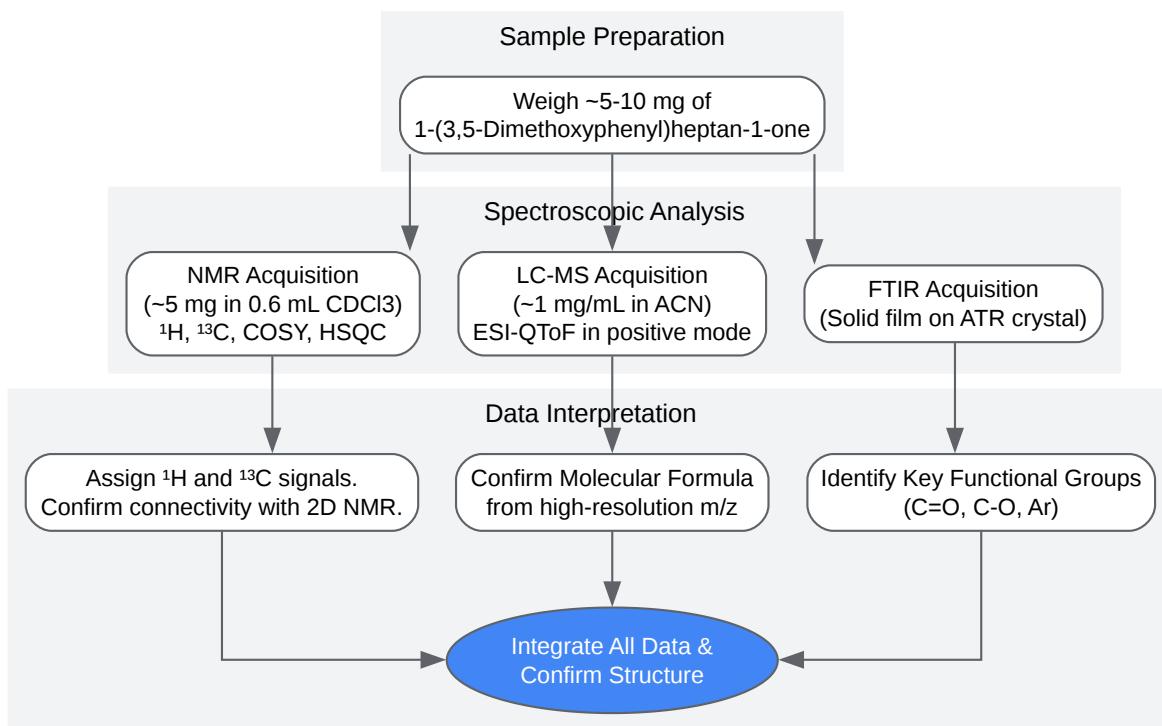
Frequency (cm ⁻¹)	Vibration Type	Intensity	Rationale
3050-2850	C(sp ³)-H Stretch	Strong	Multiple bands from the heptanoyl chain's CH ₂ and CH ₃ groups. [4]
~2955, ~2870	C(sp ²)-H Stretch	Medium-Weak	Aromatic C-H stretching vibrations.
~1685	C=O Stretch	Very Strong	Key diagnostic peak. The carbonyl of the aryl ketone is conjugated with the benzene ring, lowering its frequency from a typical aliphatic ketone (~1715 cm ⁻¹). [4]
~1600, ~1470	C=C Stretch	Medium-Strong	Aromatic ring skeletal vibrations.
~1205	C-O Stretch	Strong	Asymmetric stretching of the aryl-ether bond (Ar-O-CH ₃).
~1065	C-O Stretch	Strong	Symmetric stretching of the aryl-ether bond.
~840	C-H Bend	Strong	Out-of-plane bending for the 1,3,5-trisubstituted aromatic ring pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) would be a

soft ionization technique yielding the parent ion, while Electron Ionization (EI) would induce more fragmentation.

m/z (Predicted)	Ion Species	Rationale
251.1642	$[M+H]^+$	Protonated molecule, expected as the base peak in positive ESI mode.[3]
273.1461	$[M+Na]^+$	Sodium adduct, commonly observed in ESI.[3]
268.1907	$[M+NH_4]^+$	Ammonium adduct, possible if ammonium salts are present in the mobile phase.[3]


In a higher-energy EI experiment, the molecular ion ($[M]^+$ at m/z 250) would be observed, followed by characteristic fragments:

- Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group.
 - Loss of the pentyl radical ($\bullet C_5H_{11}$) leading to the m/z 179 fragment (3,5-dimethoxybenzoyl cation). This is expected to be a major fragment.
 - Loss of the 3,5-dimethoxyphenyl radical leading to the m/z 113 fragment (heptanoyl cation).
- McLafferty Rearrangement: A hydrogen atom from the gamma-carbon (C4) can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a neutral alkene (pent-1-ene) and a radical cation at m/z 180.

Standard Operating Procedures for Spectroscopic Analysis

Workflow for Structural Confirmation

This workflow ensures a logical progression from sample preparation to final structural elucidation.

[Click to download full resolution via product page](#)

Workflow for spectroscopic structural confirmation.

Protocol: NMR Data Acquisition

This protocol is designed for a standard 400 MHz Bruker spectrometer or equivalent.[\[5\]](#)

- Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Tune and shim the spectrometer according to standard procedure to ensure high resolution and correct peak shapes.

- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Spectral Width: ~16 ppm
 - Acquisition Time: ~2.5 seconds
 - Relaxation Delay (D1): 2 seconds
 - Number of Scans: 16
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Spectral Width: ~240 ppm
 - Acquisition Time: ~1.1 seconds
 - Relaxation Delay (D1): 3 seconds
 - Number of Scans: 1024
- Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ^1H spectrum to the residual CHCl_3 signal at 7.26 ppm and the ^{13}C spectrum to the CDCl_3 signal at 77.16 ppm.

Protocol: LC-MS Data Acquisition

This protocol is suitable for a system like a Waters Acquity UPLC coupled to a QToF mass spectrometer.[\[6\]](#)

- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile (ACN). Dilute to a final concentration of ~10 $\mu\text{L}/\text{mL}$ using the initial mobile phase composition.
- Chromatographic Conditions:

- Column: C18, 2.1 x 50 mm, 1.7 µm
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 µL
- Mass Spectrometer Conditions (Positive ESI Mode):
 - Capillary Voltage: 3.0 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 500 °C
 - Desolvation Gas Flow (N₂): 1000 L/hr
 - Acquisition Range: m/z 50-1000
- Data Processing: Process the data using manufacturer software. Extract the mass spectrum for the chromatographic peak and use the accurate mass to calculate the elemental composition, comparing it against the theoretical value for C₁₅H₂₂O₃.

Protocol: FTIR Data Acquisition

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids or oils.

- Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

- Sample Application: Place a small amount of the compound (a single drop if liquid at room temp, or a few crystals if solid) directly onto the ATR crystal.
- Data Collection:
 - Spectral Range: 4000-600 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
- Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Conclusion

The structural integrity of **1-(3,5-Dimethoxyphenyl)heptan-1-one** can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. This guide provides the predicted data, rooted in chemical theory, to serve as a reliable reference for researchers. The key identifying features are the distinct 1,3,5-trisubstituted aromatic pattern in the NMR spectra, the strong conjugated ketone stretch at ~1685 cm⁻¹ in the IR spectrum, and the accurate mass confirmation of the molecular formula C₁₅H₂₂O₃ by high-resolution mass spectrometry. By following the detailed protocols herein, scientists can ensure the generation of high-fidelity data, underpinning the reliability and reproducibility of their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3,5-Dimethoxy-phenyl)-heptan-1-one | CymitQuimica [cymitquimica.com]
- 2. 1-(3,5-Dimethoxyphenyl)heptan-1-one , 97% , 39192-51-3 - CookeChem [cookechem.com]

- 3. PubChemLite - 1-(3,5-dimethoxyphenyl)heptan-1-one (C15H22O3) [pubchemlite.lcsb.uni.lu]
- 4. bpdb-us-w2.wpmucdn.com [bpdb-us-w2.wpmucdn.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- To cite this document: BenchChem. [spectroscopic data for 1-(3,5-Dimethoxyphenyl)heptan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364441#spectroscopic-data-for-1-3-5-dimethoxyphenyl-heptan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com